molecular formula CH3BrO2S B1620001 Methanesulfonyl bromide CAS No. 41138-92-5

Methanesulfonyl bromide

Cat. No.: B1620001
CAS No.: 41138-92-5
M. Wt: 159 g/mol
InChI Key: ITYJDNHFRZSTJY-UHFFFAOYSA-N
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Description

Methanesulfonyl bromide, also known as mesyl bromide, is an organosulfur compound with the molecular formula CH3BrO2S. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in substitution reactions, making it a valuable intermediate in the preparation of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonyl bromide is typically synthesized by reacting methanesulfonyl chloride with sodium bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction is as follows:

CH3SO2Cl+NaBrCH3SO2Br+NaCl\text{CH}_3\text{SO}_2\text{Cl} + \text{NaBr} \rightarrow \text{CH}_3\text{SO}_2\text{Br} + \text{NaCl} CH3​SO2​Cl+NaBr→CH3​SO2​Br+NaCl

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar method but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It readily participates in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can also participate in addition reactions with unsaturated compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Acetonitrile, dichloromethane

    Conditions: Reflux, room temperature

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine will yield a methanesulfonamide .

Scientific Research Applications

Methanesulfonyl bromide is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

    Organic Synthesis: It is used to introduce the methanesulfonyl group into organic molecules, which can then be further modified.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

    Agricultural Chemicals: It serves as an intermediate in the production of pesticides and herbicides.

    Material Science: this compound is used in the preparation of polymers and other advanced materials.

Mechanism of Action

Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. it is unique in its reactivity and the types of reactions it can undergo. For example:

Comparison with Similar Compounds

Properties

IUPAC Name

methanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BrO2S/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYJDNHFRZSTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276697
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-92-5
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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